Regioisomeric Identity Grants Access to a Distinct Chemical Space Compared to the Dominant 4-Carboxylate Scaffold
The target compound is the 5-carboxylate regioisomer of the established 4-carboxylate intermediate DFMMP. While DFMMP is the key precursor for at least seven commercialized SDHI fungicides (e.g., Fluxapyroxad, Bixafen, Sedaxane) [1], the 5-carboxylate ester offers a different exit vector for amide coupling, resulting in final carboxamides with an alternative spatial orientation of the pharmacophore [2]. This regioisomeric switch is not a trivial substitution; commercial synthesis of the 4-carboxylate explicitly requires removal of the 2-methyl-4-carboxylate regioisomer formed during ring closure, acknowledging that even minor isomers can drastically alter the properties of the final fungicide [3].
| Evidence Dimension | Substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 5-ethoxycarbonyl, 3-CHF2, 1-CH3 |
| Comparator Or Baseline | DFMMP: 4-ethoxycarbonyl, 3-CHF2, 1-CH3 (CAS 141573-95-7); and its unwanted regioisomer: 4-ethoxycarbonyl, 3-CHF2, 2-CH3 |
| Quantified Difference | Regioisomeric shift from C4 to C5 ester position. In the patent process for the 4-carboxylate, the unwanted 2-methyl regioisomer is reduced to <5% via optimized precipitation [3]. |
| Conditions | Cyclization of ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate with methyl hydrazine; subsequent amide coupling to form carboxamides. |
Why This Matters
Procurement of the pure 5-carboxylate ester enables the deliberate exploration of novel SDHI candidates with potentially different resistance-breaking capabilities and patentable chemical matter, distinct from the crowded 4-carboxylate SDHI patent landscape.
- [1] Jaunzems, J.; Braun, M. An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family. Org. Process Res. Dev. 2014, 18 (8), 1055–1059. https://doi.org/10.1021/op500128p. View Source
- [2] Walter, H.; Corsi, C.; Ehrenfreund, J.; Lamberth, C.; Tobler, H. Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatsh. Chem. 2018, 149, 717–728. https://doi.org/10.1007/s00706-017-2110-z. View Source
- [3] US Patent Application US20150158808A1. A process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs. Published June 11, 2015. View Source
